molecular formula C8H18S2Se B14369781 Ethane, 1,1'-selenobis(2-(ethylthio)- CAS No. 90053-43-3

Ethane, 1,1'-selenobis(2-(ethylthio)-

Cat. No.: B14369781
CAS No.: 90053-43-3
M. Wt: 257.3 g/mol
InChI Key: SSLKSGITTFFKBL-UHFFFAOYSA-N
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Description

Ethane, 1,1’-selenobis(2-(ethylthio)- is an organoselenium compound with the molecular formula C6H14S2Se This compound is characterized by the presence of selenium and sulfur atoms, which contribute to its unique chemical properties

Preparation Methods

The synthesis of Ethane, 1,1’-selenobis(2-(ethylthio)- typically involves the reaction of ethylthiol with selenium compounds under controlled conditions. One common method includes the reaction of ethylthiol with selenium dioxide in the presence of a reducing agent. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

Ethane, 1,1’-selenobis(2-(ethylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of selenoxides or selenones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of selenides.

    Substitution: The compound can undergo substitution reactions where the ethylthio groups are replaced by other functional groups, depending on the reagents and conditions used.

Scientific Research Applications

Ethane, 1,1’-selenobis(2-(ethylthio)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring selenium-containing compounds.

Mechanism of Action

The mechanism of action of Ethane, 1,1’-selenobis(2-(ethylthio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Ethane, 1,1’-selenobis(2-(ethylthio)- can be compared with other organoselenium compounds such as selenomethionine and selenocysteine.

    Selenomethionine: This compound is an amino acid analog containing selenium and is known for its role in protein synthesis and antioxidant activity.

    Selenocysteine: Often referred to as the 21st amino acid, selenocysteine is incorporated into proteins and plays a critical role in various enzymatic functions.

Ethane, 1,1’-selenobis(2-(ethylthio)- is unique due to its specific structure and the presence of both selenium and sulfur atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

90053-43-3

Molecular Formula

C8H18S2Se

Molecular Weight

257.3 g/mol

IUPAC Name

1-ethylsulfanyl-2-(2-ethylsulfanylethylselanyl)ethane

InChI

InChI=1S/C8H18S2Se/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3

InChI Key

SSLKSGITTFFKBL-UHFFFAOYSA-N

Canonical SMILES

CCSCC[Se]CCSCC

Origin of Product

United States

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